Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate
Description
Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate is a synthetic acrylate derivative featuring a benzoylamino group and a 4-methylpyrimidinylamino substituent.
Properties
IUPAC Name |
methyl (Z)-2-benzamido-3-[(4-methylpyrimidin-2-yl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-8-9-17-16(19-11)18-10-13(15(22)23-2)20-14(21)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21)(H,17,18,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFDNPIFBTZKRE-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N/C=C(/C(=O)OC)\NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate. This intermediate is then reacted with 4-methyl-2-pyrimidinylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate involves its interaction with specific molecular targets. The benzoylamino and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
This compound (from ) shares structural motifs with the target molecule, including a pyrimidine ring and acrylate backbone. Key differences include:
- Substituents: The pyrimidine ring here is 4,6-dimethoxy-substituted, compared to the 4-methyl group in the target compound.
- Backbone: The presence of a dichlorophenoxyacetyl group introduces halogenated aromaticity, which may increase lipophilicity and metabolic stability compared to the benzoylamino group in the target compound.
- Crystal Structure : Dihedral angles between aromatic rings (65.71° and 44.42°) in this analog suggest conformational rigidity, which could influence molecular packing and solubility .
Fluorinated Acrylate Derivatives
Several fluorinated acrylates (–6) share the acrylate backbone but diverge in functional groups:
- Perfluoroalkyl Sulfonamide Groups: Compounds like 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate exhibit high thermal stability and chemical resistance due to fluorine’s electronegativity. These properties contrast with the target compound’s likely polar, bioactive profile .
- Applications: Fluorinated acrylates are used in coatings and surfactants, whereas the target compound’s pyrimidine and benzoylamino groups suggest pharmaceutical relevance.
Nitrosourea-Based Alkylating Agents
Both classes may target guanine residues, but mechanisms differ:
- Mechanism : Nitrosoureas cross-link DNA via chloroethylation, whereas the target compound’s pyrimidine group could intercalate or inhibit enzymes like kinases .
- Reactivity : The acrylate backbone in the target compound may undergo Michael addition reactions, unlike the alkylation-driven cross-linking of nitrosoureas.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis may resemble methods in and (e.g., coupling aromatic amines with acrylate esters), but specific protocols are undocumented.
- Biological Activity: Pyrimidine analogs often exhibit kinase inhibition or antiproliferative effects.
- Data Gaps: No direct pharmacokinetic or toxicity data are available for the target compound. Comparisons rely on structural extrapolation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Ir-catalyzed photoredox coupling, as demonstrated in analogous pyrimidine-acrylate systems. Key steps include:
- Use of [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) as a catalyst under visible-light irradiation to facilitate radical cross-coupling .
- Incorporation of Hantzsch ester (1.5 equiv) as a reductant to improve regioselectivity and yield .
- Purification via gradient flash chromatography (e.g., 5%–50% ethyl acetate/hexanes) to isolate the product .
- Optimization Tips : Adjust solvent polarity and reaction time to minimize byproducts. Pre-activate the pyrimidinylamino group to enhance nucleophilicity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the acrylate backbone, benzoylamino substituents, and pyrimidinylamino connectivity. Look for characteristic peaks: δ 7.5–8.5 ppm (aromatic protons), δ 3.7 ppm (methyl ester) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray Crystallography : For unambiguous structural confirmation, as applied to related acrylate derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s potential therapeutic activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidinylamino group’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assay systems?
- Methodological Answer :
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Solubility/Permeability Testing : Address false negatives by evaluating compound solubility (e.g., DLS) and membrane permeability (Caco-2 assays) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzymatic assays show inconsistency) .
Q. What strategies are employed to study structure-activity relationships (SAR) in acrylate derivatives with pyrimidinylamino substituents?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with variations in the benzoylamino (e.g., electron-withdrawing groups) or pyrimidinyl (e.g., 4-methyl vs. 4-fluoro) moieties .
- Computational Modeling : Use docking studies (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., EGFR kinase) .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to control reaction parameters (temperature, irradiation) and minimize racemization .
- Chiral HPLC : Optimize separation conditions (e.g., CHIRALPAK® columns) to isolate enantiomers during scale-up .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and stereoselectivity .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under photoredox conditions?
- Methodological Answer :
- Radical Trapping Experiments : Add TEMPO or BHT to identify transient radical intermediates .
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to elucidate hydrogen-abstraction steps .
- DFT Calculations : Map energy profiles for proposed reaction pathways (e.g., single-electron transfer vs. energy transfer) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, metabolism (e.g., liver microsomes), and bioavailability to identify disparities .
- Tumor Microenvironment Models : Use 3D spheroids or organoids to bridge the gap between monolayer cultures and animal studies .
- Biomarker Analysis : Correlate target engagement (e.g., phospho-kinase levels) with efficacy in both models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
